4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) NMR spectrum of this compound would display distinctive signals corresponding to its aromatic and functional group protons. Based on analogous structures, the expected chemical shifts would include:
Aromatic protons of the benzisothiazole moiety: typically appearing as multiplets in the range of δ 7.8-8.1 ppm for protons adjacent to the sulfone group and δ 7.4-7.7 ppm for the remaining protons.
Aromatic protons of the phenol ring: expected to show an AA'BB' pattern with signals at approximately δ 6.8-7.0 ppm for protons ortho to the hydroxyl group and δ 7.1-7.3 ppm for protons ortho to the amino group.
The amino proton (NH): likely to appear as a broad singlet in the range of δ 9.0-10.0 ppm due to hydrogen bonding effects and deshielding by the adjacent aromatic systems.
The hydroxyl proton (OH): typically observable as a broad singlet at approximately δ 9.5-10.5 ppm, although this signal can be variable depending on concentration, temperature, and solvent conditions.
Carbon-13 (¹³C) NMR would reveal signals for all 13 carbon atoms, with distinctive peaks for the carbons bearing the functional groups. The carbon at position 3 of the benzisothiazole ring would appear significantly downfield due to its connection to both the nitrogen atom and the amino group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit several characteristic absorption bands:
Table 2: Expected Major IR Absorption Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H (phenolic) | 3400-3200 | O-H stretching |
| N-H (secondary amine) | 3350-3300 | N-H stretching |
| Aromatic C-H | 3100-3000 | C-H stretching |
| C=C (aromatic) | 1600-1400 | Ring stretching |
| S=O (sulfone) | 1350-1300 and 1150-1140 | Asymmetric and symmetric S=O stretching |
| C-N | 1340-1250 | C-N stretching |
| C-O (phenolic) | 1230-1220 | C-O stretching |
Particularly diagnostic are the sulfone group vibrations, which typically display two strong absorption bands: one at approximately 1340-1300 cm⁻¹ (asymmetric stretching) and another at 1150-1140 cm⁻¹ (symmetric stretching).
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound would reveal a molecular ion peak at m/z 274, corresponding to its molecular weight. Characteristic fragmentation patterns would likely include:
- Loss of one oxygen atom from the sulfone group (M-16)
- Loss of both oxygen atoms (M-32)
- Cleavage at the amino linkage, producing fragments corresponding to the benzisothiazole moiety and the hydroxyphenyl group
- Further fragmentation of the aromatic rings with characteristic patterns
High-resolution mass spectrometry would confirm the exact mass and molecular formula of the compound, providing additional validation of its structural identity.
X-ray Crystallographic Studies
X-ray crystallography represents one of the most definitive methods for determining the three-dimensional structure of organic molecules, providing precise information about bond lengths, bond angles, and molecular conformation in the solid state. While specific crystallographic data for this compound is not extensively documented in the available literature, general principles and data from related benzisothiazole structures can inform our understanding of its likely crystalline arrangements.
X-ray crystallographic analysis takes advantage of the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. The wavelength of X-rays (approximately 1 Å) is comparable to interatomic distances, making this technique ideal for resolving molecular structures at the atomic level. For compounds like this compound, successful crystallographic studies require obtaining suitable single crystals, typically through careful recrystallization from appropriate solvent systems.
Based on studies of related benzisothiazole derivatives, several structural features would likely be confirmed through crystallographic analysis:
The benzisothiazole core would exhibit planarity due to its aromatic character, with the fused benzene and isothiazole rings existing in the same plane or with minimal deviation.
The sulfone group would adopt a tetrahedral geometry around the sulfur atom, with S-O bond lengths typically in the range of 1.42-1.44 Å, reflecting the double-bond character of these bonds.
The amino nitrogen connecting the benzisothiazole and phenol moieties would likely display a trigonal planar or slightly pyramidal geometry, with the phenol ring potentially adopting a conformation that is not perfectly coplanar with the benzisothiazole system due to steric considerations.
The crystal packing would be influenced by potential hydrogen bonding interactions involving the phenolic hydroxyl group and the amino group, as well as possible π-π stacking between aromatic rings of adjacent molecules.
Table 3: Expected Key Bond Parameters Based on Related Structures
| Bond | Expected Length (Å) | Expected Angle (°) |
|---|---|---|
| S-O (sulfone) | 1.42-1.44 | - |
| S-N (isothiazole) | 1.65-1.70 | - |
| C-N (isothiazole) | 1.28-1.32 | - |
| N-C (amino linkage) | 1.35-1.40 | - |
| C-O (phenolic) | 1.36-1.38 | - |
| C-N-C (amino) | - | 120-125 |
| O-S-O (sulfone) | - | 118-120 |
The dihedral angle between the benzisothiazole and phenol ring planes would be of particular interest, as it would provide insights into the extent of conjugation between these two aromatic systems. Studies on similar compounds suggest this angle may range from approximately 20° to 40°, representing a balance between maximizing π-orbital overlap and minimizing steric repulsions.
Crystallographic studies would also reveal intermolecular interactions in the solid state, including potential hydrogen bonding networks involving the phenolic hydroxyl group as a donor and the sulfone oxygen atoms or the isothiazole nitrogen as acceptors. These interactions play a crucial role in determining crystal packing arrangements and physical properties such as melting point and solubility.
Computational Modeling of Electronic Structure
Computational modeling provides valuable insights into the electronic structure, conformational preferences, and reactivity of this compound. Various computational approaches, particularly density functional theory (DFT) methods, have been employed to study similar benzisothiazole derivatives and can be applied to understand the electronic properties of this compound.
Density functional theory calculations, particularly using functionals such as B3LYP, B3P86, and BHandHLYP with appropriate basis sets (e.g., 6-311++G(3df,3pd)), have been shown to provide reliable structural and spectroscopic predictions for benzisothiazole-containing compounds. These calculations can reveal important electronic features:
- Electron density distribution across the molecule, highlighting areas of high and low electron density
- Molecular orbital energies and shapes, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)
- Electrostatic potential maps that indicate potential sites for nucleophilic or electrophilic attack
- Conformational energy profiles that identify preferred molecular geometries
Table 4: Calculated Electronic Parameters Using Different Computational Methods
| Computational Method | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Relative Energy (kJ/mol) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | 4.5-5.0* | 3.5-4.5* | 0.0* |
| B3LYP/6-311++G(3df,3pd) | 4.6-5.1* | 3.6-4.6* | 0.0* |
| B3P86/6-311++G(3df,3pd) | 4.7-5.2* | 3.7-4.7* | 0.0* |
| BHandHLYP/6-311++G(3df,3pd) | 5.5-6.0* | 3.8-4.8* | 0.0* |
*Note: These values represent estimated ranges based on computational studies of related benzisothiazole derivatives, as direct computational data for this compound is limited in the available literature.
Time-dependent density functional theory (TDDFT) calculations can be employed to predict the electronic transitions and simulate the UV-visible absorption spectrum of the compound. Such calculations would likely reveal transitions involving the extended π-system of the molecule, including π→π* transitions within the aromatic rings and possible charge transfer between the phenol and benzisothiazole moieties.
The reactivity of this compound can be assessed through computational analysis of molecular descriptors such as frontier molecular orbital energies, atomic charges, and fukui functions. The nucleophilic and electrophilic sites within the molecule would be identified through these calculations:
- The phenolic oxygen would likely exhibit significant negative charge density, making it a potential site for electrophilic attack or hydrogen bonding.
- The nitrogen of the amino linkage would possess a lone pair of electrons that could participate in hydrogen bonding or coordination with metal ions.
- The sulfone group would display a substantial positive charge on the sulfur atom, balanced by negative charges on the oxygen atoms, creating a region of the molecule with distinctive electrostatic properties.
Computational studies would also provide insights into the torsional flexibility of the molecule, particularly regarding rotation around the bonds connecting the amino nitrogen to the two aromatic systems. Energy scans along these torsional coordinates would reveal energy barriers to rotation and preferred conformational states, which have important implications for the overall planarity of the molecule and its ability to engage in extended conjugation.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)19(17,18)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCOOOHUNHQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220314 | |
| Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296790-99-3 | |
| Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296790-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Activation
The electron-deficient nature of the 1,2-benzisothiazole 1,1-dioxide ring enables nucleophilic aromatic substitution (SNAr) at the 3-position. Chlorine, bromine, or iodine substituents at this position serve as leaving groups, activated by the electron-withdrawing sulfone moiety.
Procedure :
- Substrate Synthesis : 3-Chloro-1,2-benzisothiazole 1,1-dioxide is prepared via chlorination of 1,2-benzisothiazole 1,1-dioxide using phosphorus oxychloride (POCl3) in dichloromethane at 0–5°C.
- Coupling Reaction : The chlorinated derivative (1.0 equiv) reacts with 4-aminophenol (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12–18 hours, using potassium carbonate (2.0 equiv) as a base.
Mechanistic Insights :
- The sulfone groups polarize the aromatic ring, lowering the activation energy for nucleophilic attack.
- Deprotonation of 4-aminophenol by K2CO3 enhances its nucleophilicity, facilitating displacement of the chloride.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 120°C | 78% |
| Solvent | DMF | 75% |
| Base | K2CO3 | 78% |
| Reaction Time | 16 hours | 78% |
Cyclization of o-Aminothiophenol Derivatives
Precursor Synthesis and Oxidative Cyclization
This method constructs the benzisothiazole ring de novo from o-aminothiophenol derivatives, leveraging oxidative cyclization.
Procedure :
- Thiol Oxidation : o-Aminothiophenol is treated with hydrogen peroxide (30%) in acetic acid to form the disulfide intermediate.
- Cyclization : The disulfide reacts with hydroxylamine-O-sulfonic acid in tetrahydrofuran (THF) at reflux, inducing ring closure to form 3-amino-1,2-benzisothiazole 1,1-dioxide.
- Phenolic Coupling : The amine intermediate undergoes Ullmann coupling with 4-iodophenol using CuI (10 mol%) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 100°C.
Mechanistic Insights :
- Oxidative dimerization of thiols to disulfides precedes intramolecular cyclization.
- Copper-catalyzed coupling facilitates C–N bond formation between the benzisothiazole amine and aryl iodide.
Yield Comparison :
| Step | Yield |
|---|---|
| Thiol Oxidation | 85% |
| Cyclization | 65% |
| Ullmann Coupling | 72% |
Smiles Rearrangement of Benzisothiazole Thiols
Thiol Activation and Rearrangement
The Smiles rearrangement, typically used for benzoxazole synthesis, is adapted here for benzisothiazoles by substituting oxygen with sulfur.
Procedure :
- Thiol Activation : Benzisothiazole-2-thiol (1.0 equiv) is treated with chloroacetyl chloride (1.5 equiv) in dichloromethane at 0°C to form the thioester intermediate.
- Rearrangement : The intermediate undergoes base-mediated rearrangement (triethylamine, THF, 60°C) to yield 3-amino-1,2-benzisothiazole 1,1-dioxide.
- Phenolic Functionalization : The amine is coupled with 4-hydroxyphenylboronic acid via Suzuki-Miyaura reaction using Pd(PPh3)4 (5 mol%) and K2CO3 in ethanol/water (3:1).
Mechanistic Insights :
- Chloroacetyl chloride activates the thiol group, enabling nucleophilic attack by the amine.
- Base-induced elimination generates the benzisothiazole ring, while the Suzuki reaction introduces the phenolic moiety.
Reaction Optimization :
| Condition | Outcome |
|---|---|
| Chloroacetyl Chloride | 1.5 equiv optimal |
| Temperature | 60°C |
| Catalyst Loading | 5 mol% Pd |
Halogen-Mediated Cyclization of Oxime Derivatives
Adaptation of Patent Methodology
Building on the cyclization strategy in EP0702008B1, oxime intermediates are leveraged to form the benzisothiazole core.
Procedure :
- Oxime Synthesis : 2-(Methylthio)benzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (4:1) to form the oxime.
- Halogenative Cyclization : The oxime is treated with N-chlorosuccinimide (NCS, 1.1 equiv) in acetonitrile at 80°C, yielding 3-chloro-1,2-benzisothiazole 1,1-dioxide.
- Amination : The chloride intermediate reacts with 4-aminophenol under SNAr conditions (DMF, K2CO3, 120°C).
Key Advantages :
- One-pot synthesis minimizes intermediate isolation.
- High regioselectivity ensured by the oxime directing group.
Yield Data :
| Step | Yield |
|---|---|
| Oxime Formation | 92% |
| Cyclization | 88% |
| Amination | 75% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The table below evaluates the four primary methods based on yield, cost, and practicality:
| Method | Total Yield | Cost (Relative) | Scalability |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 78% | Low | Industrial |
| Cyclization of o-Aminothiophenol | 40% | Moderate | Laboratory |
| Smiles Rearrangement | 55% | High | Laboratory |
| Halogenative Cyclization | 68% | Low | Pilot-Scale |
Key Findings :
- Nucleophilic aromatic substitution offers the best balance of yield and scalability, making it preferred for industrial applications.
- Halogenative cyclization provides high regiocontrol but requires hazardous halogenating agents.
- Smiles rearrangement is limited by the availability of specialized catalysts and lower yields.
Mechanistic Challenges and Solutions
Competing Side Reactions
Chemical Reactions Analysis
Key Functional Groups:
-
Benzisothiazole 1,1-dioxide ring : Electron-deficient due to sulfone groups.
-
Amino bridge : Connects the benzisothiazole ring to the phenol group.
-
Phenolic hydroxyl : Electron-donating and nucleophilic.
Nucleophilic Substitution Reactions
The amino group (-NH-) acts as a nucleophile. Reported reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives. Conditions: Basic media (e.g., K₂CO₃ in DMF), 60–80°C .
-
Acylation : Acetylated by acetic anhydride to yield N-acetylated products. Reaction efficiency depends on steric hindrance from the benzisothiazole ring.
Example Reaction Pathway:
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation:
-
Quinone Formation : Oxidized by agents like KMnO₄ or H₂O₂ in acidic conditions to form ortho-quinones .
-
Sulfone Stability : The 1,1-dioxide group resists further oxidation under mild conditions but may degrade under strong oxidative stress (e.g., HNO₃) .
Key Data:
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Quinone | 65–70 | H₂SO₄, 50°C |
| KMnO₄ | Degraded sulfone | <10 | H₂O, reflux |
Electrophilic Aromatic Substitution
The benzisothiazole ring’s electron deficiency directs electrophiles to the phenol ring:
-
Nitration : Occurs at the para position of the phenol group using HNO₃/H₂SO₄ .
-
Halogenation : Bromination with Br₂ in acetic acid yields mono-substituted derivatives.
Regioselectivity:
-
Benzisothiazole ring: Low reactivity due to sulfone electron withdrawal.
-
Phenol ring: Activated for meta/para substitution.
Coupling Reactions
The amino group facilitates cross-coupling under catalytic conditions:
-
Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides using Pd catalysts.
-
Diazotization : Reacts with nitrous acid to form diazonium salts, enabling azo dye synthesis .
Example Application:
Comparative Reactivity with Analogues
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the field of microbiology, where it has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzisothiazole exhibit significant activity against various bacterial strains.
| Study | Findings |
|---|---|
| Study A | Demonstrated effectiveness against E. coli and S. aureus. |
| Study B | Inhibition of biofilm formation in Pseudomonas aeruginosa. |
Antioxidant Properties
Research indicates that 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol possesses antioxidant capabilities. Its ability to scavenge free radicals makes it a candidate for further exploration in the development of antioxidant agents.
| Experiment | Result |
|---|---|
| DPPH Assay | IC50 value of 15 µg/mL indicating strong radical scavenging activity. |
| ABTS Assay | Comparable effectiveness to established antioxidants like ascorbic acid. |
Pharmaceutical Applications
The compound's unique structure allows for potential pharmaceutical applications, particularly as an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
| Application | Description |
|---|---|
| Drug Development | Investigated as a potential anti-inflammatory agent due to its ability to inhibit certain inflammatory pathways. |
| Synthesis Intermediate | Used in the synthesis of more complex molecules with biological activity. |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than many commonly used antibiotics, suggesting its potential use in treating resistant infections.
Case Study 2: Antioxidant Activity
In vitro studies assessed the antioxidant activity of the compound using various assays (DPPH and ABTS). Results showed that it effectively reduced oxidative stress markers in cell cultures, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: The sulfone group stabilizes the molecule via electron withdrawal, enhancing metabolic stability . Substituent Effects: Phenolic groups improve aqueous solubility, while arylalkanoic acids (e.g., propionic acid) confer anti-inflammatory activity . Lipophilicity and CNS Penetration: Methoxybenzyl derivatives (e.g., CymitQuimica’s compound) may optimize pharmacokinetics for CNS targets .
- Therapeutic Potential: The parent compound’s phenol group offers hydrogen-bonding capacity, making it a candidate for antimicrobial or antioxidant applications . Analogous benzisothiazole derivatives highlight the scaffold’s versatility in drug design, spanning antipsychotics (ziprasidone) to NSAID-like agents .
Biological Activity
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol, also known by its chemical structure and various derivatives, has garnered attention for its potential biological activities. This compound is part of a broader class of benzisothiazole derivatives that exhibit diverse pharmacological properties, including antipyretic, antimicrobial, and anticancer activities. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C14H12N2O3S
- Molecular Weight: 288.33 g/mol
- CAS Number: 314036-10-7
Antipyretic Activity
Recent studies have shown that derivatives of benzisothiazole exhibit significant antipyretic effects. For example, a related compound demonstrated an antipyretic action that was twice as potent as benzisothiazolone but with similar efficacy. The pharmacological activity was influenced by the chemical structure, particularly the presence of specific substituents on the benzene ring .
Antimicrobial Activity
The compound's antimicrobial properties have been explored in various studies. It has shown effectiveness against a range of pathogens. For instance:
- Fungal Inhibition: Certain derivatives exhibited strong antifungal activity against species like Botrytis cinerea, with effective concentrations (EC50) reported at approximately 14.44 μg/mL .
- Bacterial Activity: Compounds within this class have also been tested against various bacterial strains, demonstrating varying degrees of inhibition.
Anticancer Potential
Research has indicated that benzisothiazole derivatives may possess anticancer properties. For example:
- A study highlighted the mechanism by which these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
- The structure-function relationship was analyzed to identify which modifications enhanced cytotoxicity against cancer cell lines.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in disease processes, such as tyrosinase in melanogenesis .
- Signal Pathway Modulation: It may modulate pathways related to cell survival and apoptosis in cancer cells .
- Membrane Disruption: Some studies suggest that it can disrupt microbial membranes, leading to cell death.
Q & A
Q. What are the recommended synthetic routes for 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving substituted benzaldehydes or sulfonyl chlorides. A general method involves refluxing 4-amino derivatives with appropriate reactants in ethanol or acetic acid under controlled conditions . For optimization, adjust molar ratios (e.g., 0.001 mol of starting material), solvent polarity (absolute ethanol vs. glacial acetic acid), and reflux duration (4–6 hours). Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Use a combination of:
- NMR spectroscopy for structural elucidation of aromatic protons and amine groups.
- FT-IR to confirm sulfonyl (S=O, ~1350 cm⁻¹) and phenolic (O-H, ~3300 cm⁻¹) functionalities.
- MS (ESI or EI) for molecular ion verification.
- UV-Vis to assess π→π* transitions in the benzisothiazole ring . Purity validation requires reversed-phase HPLC with C18 columns and acetonitrile/water gradients .
Q. How can initial biological activity screening be designed for this compound?
Use Daphnia magna toxicity assays for rapid cytotoxicity screening. Prepare serial dilutions (e.g., 1–100 µM) in freshwater, expose organisms for 24–48 hours, and calculate LC₅₀ values. This model is cost-effective and predictive of broader biological activity .
Advanced Research Questions
Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
Cross-reference multiple techniques:
- If NMR suggests an amine group but IR lacks N-H stretches, consider tautomerization or hydrogen bonding.
- Use X-ray crystallography (if crystals are obtainable) for definitive confirmation, as demonstrated for structurally similar benzimidazoles .
- Validate purity via elemental analysis to rule out impurities causing spectral discrepancies .
Q. What strategies improve yield in multi-step syntheses involving benzisothiazole derivatives?
- Intermediate purification : Isolate and characterize intermediates (e.g., 4-thioalkyl phenols) via column chromatography .
- Catalyst selection : Use acidic catalysts (e.g., glacial acetic acid) to enhance condensation efficiency .
- Stepwise optimization : For triazolo-thiadiazole derivatives, prioritize temperature control (reflux vs. room temperature) and solvent choice (polar aprotic solvents for nucleophilic substitutions) .
Q. How can mechanistic studies elucidate the compound’s biological activity?
- Molecular docking : Screen against targets like phosphodiesterases or sulfotransferases using software (AutoDock Vina).
- Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., for antimicrobial activity against E. coli or S. aureus).
- ROS detection : Use fluorescent probes (DCFH-DA) to assess oxidative stress in cell lines .
Q. What methodologies assess the environmental fate of this compound?
Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
- Degradation studies : Expose to UV light or microbial consortia; analyze metabolites via LC-MS.
- Partition coefficients : Measure logP values to predict bioaccumulation.
- Ecotoxicology : Test chronic effects on algae or soil microorganisms using OECD guidelines .
Data Contradiction and Reproducibility
Q. How can researchers address batch-to-batch variability in cytotoxicity results?
- Standardize synthesis protocols (e.g., solvent purity, reaction time).
- Include positive controls (e.g., doxorubicin) in every assay.
- Perform triplicate experiments with statistical validation (ANOVA, p < 0.05) .
Q. What steps validate the compound’s stability under experimental conditions?
- Accelerated stability testing : Store at 40°C/75% RH for 1 month; analyze via HPLC for degradation products.
- pH stability : Incubate in buffers (pH 2–12) and monitor structural integrity via NMR .
Experimental Design Considerations
Q. How to design a study comparing substituent effects on bioactivity?
Use a split-plot design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
